(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid group attached to it, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid typically involves the reduction of cyclopentanone followed by carboxylation. One common method is the asymmetric reduction of cyclopentanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Hydroxycyclohexane-1-carboxylic acid: Similar structure but with a six-membered ring.
(1R,2R)-2-Hydroxycyclopropane-1-carboxylic acid: Similar structure but with a three-membered ring.
Uniqueness
(1R,2R)-2-Hydroxycyclopentane-1-carboxylic acid is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. Its specific stereochemistry also makes it valuable for chiral synthesis and applications where enantiomeric purity is crucial.
Properties
CAS No. |
1443511-34-9 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
VCHGSWURBGPKQZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C(=O)O |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O |
Origin of Product |
United States |
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